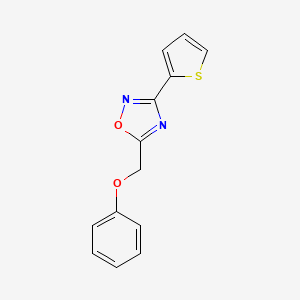

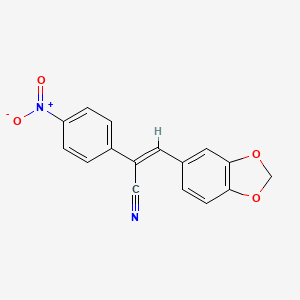

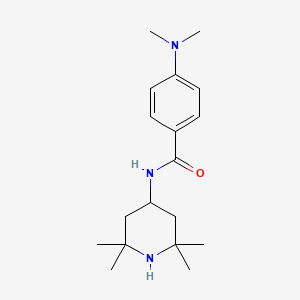

3-(4-甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves multi-step reactions, often including condensation, cyclocondensation, and reductive amination processes. For example, certain pyrazole derivatives have been synthesized through one-pot three-component cyclocondensation involving pyrazole-4-carbaldehyde derivatives, illustrating the complexity and versatility of synthesizing such molecules (Khalifa, Al-Omar, & Nossier, 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, is characterized by spectroscopic methods such as FT-IR, FT-NMR, and X-ray diffraction analysis. These techniques reveal the compound's crystal packing, intermolecular hydrogen bonds, and the spatial arrangement of functional groups, contributing to its chemical reactivity and physical properties. For instance, an L-shaped structure of a similar molecule was observed, with specific angles between different phenyl groups, illustrating the detailed geometric parameters that can influence the compound's behavior and interactions (Butcher, Jasinski, Prasad, Narayana, & Yathirajan, 2007).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, leading to the formation of complex structures with potential biological activities. For example, the direct reductive amination of aldehydes and ketones with metal hydride reagents is a common method to synthesize secondary and tertiary amines, demonstrating the compound's versatility in chemical synthesis and modification (Bawa, Ahmad, & Kumar, 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular geometry and intermolecular interactions. For example, the crystal packing and hydrogen bonding patterns can significantly affect the compound's solvatochromic behavior and stability (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for forming diverse derivatives, are key aspects of pyrazole compounds. These properties are influenced by the electron distribution within the molecule, as indicated by frontier molecular orbital analysis, and the presence of specific functional groups that can undergo chemical transformations (Mary et al., 2015).

科学研究应用

抗菌和抗氧化应用

3-(4-甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛肟的合成衍生物因其抗菌和抗氧化特性而被研究。例如,一项研究表明,具有甲基和甲氧基取代的化合物表现出显着的体外抗菌活性。此外,这些化合物还具有有希望的DPPH和羟基自由基清除能力,表明它们作为抗氧化剂的潜力(Gurunanjappa, Kameshwar, & Kariyappa, 2017)。

合成与表征

多项研究集中于新型衍生物的合成和表征。例如,已描述了3-(4-甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛在中性条件下与3-氯-4-氟苯胺的直接还原胺化,导致形成具有潜在生物活性的仲胺(Bawa, Ahmad, & Kumar, 2009)。

抗炎和镇痛活性

3-(4-甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛的衍生物已被评估其抗炎和镇痛活性。一项研究合成了一系列衍生物,发现它们表现出显着的抗氧化和抗炎活性,某些分子显示出与标准药物相当的作用(Sudha, Subbaiah, & Mahalakshmi, 2021)。

在复杂化合物合成中的应用

该化合物及其衍生物在复杂化合物的合成中作为关键中间体。例如,3-(4-甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛在合成杂环化合物(如吡唑)中的应用,这些杂环化合物因其生物活性而受到评估,说明了其在有机合成中的多功能性(Ramadan, Sharshira, El Sokkary, & Morsy, 2018)。

作用机制

安全和危害

属性

IUPAC Name |

(NE)-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-16-9-7-13(8-10-16)17-14(11-18-21)12-20(19-17)15-5-3-2-4-6-15/h2-12,21H,1H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVZYXUZSQVZQA-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

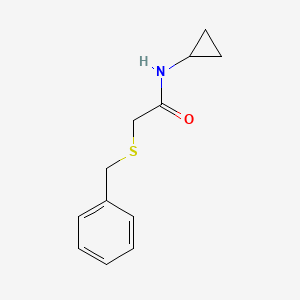

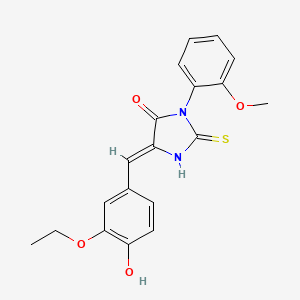

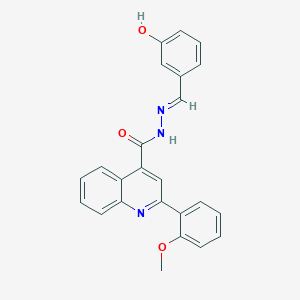

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

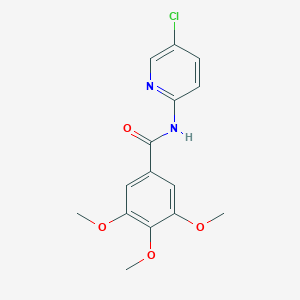

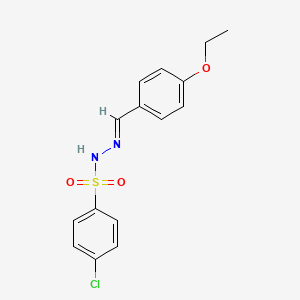

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

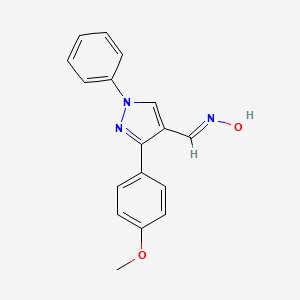

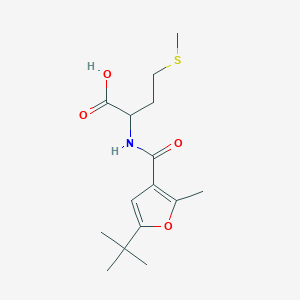

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)